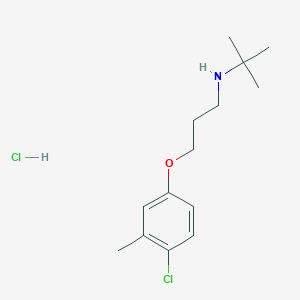![molecular formula C22H26N2O6S B4921536 butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate](/img/structure/B4921536.png)
butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 3-({[(3,4,5-trimethoxybenzoyl)amino]carbonothioyl}amino)benzoate, commonly known as TACB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TACB is a thioamide derivative of trimethoxybenzoic acid, which makes it a promising candidate for use in drug discovery and development.
Mechanism of Action
The exact mechanism of action of TACB is not fully understood, but it is believed to involve the inhibition of certain enzymes involved in cell proliferation and DNA synthesis. TACB has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and physiological effects:
TACB has been found to exhibit low toxicity in vitro and in vivo, making it a promising candidate for use in drug development. It has also been shown to exhibit good stability in various biological fluids, including plasma and liver microsomes.
Advantages and Limitations for Lab Experiments
One of the main advantages of TACB is its potential as a lead compound for the development of new drugs. Its low toxicity and stability make it a promising candidate for further research. However, one limitation of TACB is its relatively low solubility in water, which may limit its use in certain applications.
Future Directions
There are several future directions for research on TACB. One area of interest is the development of TACB derivatives with improved solubility and bioavailability. Another area of interest is the investigation of the mechanism of action of TACB and its derivatives, which could provide valuable insights into the development of new cancer therapies. Additionally, further research is needed to determine the potential applications of TACB in other fields, such as agriculture and environmental science.
Synthesis Methods
TACB can be synthesized using a variety of methods, including the reaction of trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with butylamine and carbon disulfide to form TACB. Another method involves the reaction of trimethoxybenzoic acid with butyl isocyanate and carbon disulfide to form the corresponding thiosemicarbazide, which is then reacted with thionyl chloride to form TACB.
Scientific Research Applications
TACB has been extensively studied for its potential applications in drug discovery and development. It has been shown to exhibit significant antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. TACB has also been found to exhibit antimicrobial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
properties
IUPAC Name |
butyl 3-[(3,4,5-trimethoxybenzoyl)carbamothioylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O6S/c1-5-6-10-30-21(26)14-8-7-9-16(11-14)23-22(31)24-20(25)15-12-17(27-2)19(29-4)18(13-15)28-3/h7-9,11-13H,5-6,10H2,1-4H3,(H2,23,24,25,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOEATBKKSNKBFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC(=CC=C1)NC(=S)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-methyl-N'-[5-(3-oxo-3-phenylpropyl)-1,3,4-thiadiazol-2-yl]-N-(pyridin-2-ylmethyl)urea](/img/structure/B4921471.png)
![4-({[(3-chlorophenyl)amino]carbonyl}amino)-N-(2,4-dimethoxyphenyl)benzenesulfonamide](/img/structure/B4921478.png)
![methyl 1-adamantyl[(2,2-dimethylpropanoyl)amino]acetate](/img/structure/B4921480.png)
![2-(2-methylphenoxy)-N-{4-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4921496.png)
![2-(2-fluorophenyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B4921501.png)
![2-phenoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4921507.png)


![N-[2-(2-pyridinyl)ethyl]cycloheptanamine](/img/structure/B4921531.png)
![N,N'-bis[2-(benzyloxy)benzylidene]-3,3'-dimethyl-4,4'-biphenyldiamine](/img/structure/B4921541.png)
![5-{2-[(3-fluorobenzyl)oxy]benzylidene}-3-(3-nitrobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B4921547.png)

![5-{4-[2-(4-sec-butylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4921553.png)